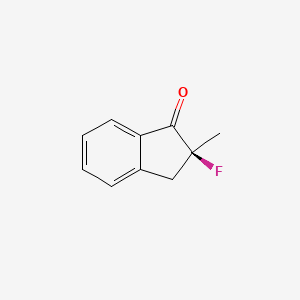
(2S)-2-fluoro-2-methyl-3H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-fluoro-2-methyl-3H-inden-1-one is an organic compound with a unique structure that includes a fluorine atom, a methyl group, and an indanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-fluoro-2-methyl-3H-inden-1-one typically involves the introduction of a fluorine atom and a methyl group onto an indanone core. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-fluoro-2-methyl-3H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2S)-2-fluoro-2-methyl-3H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (2S)-2-fluoro-2-methyl-3H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-chloro-2-methyl-3H-inden-1-one
- (2S)-2-bromo-2-methyl-3H-inden-1-one
- (2S)-2-iodo-2-methyl-3H-inden-1-one
Uniqueness
(2S)-2-fluoro-2-methyl-3H-inden-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for pharmaceutical development.
Propiedades
Fórmula molecular |
C10H9FO |
|---|---|
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
(2S)-2-fluoro-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C10H9FO/c1-10(11)6-7-4-2-3-5-8(7)9(10)12/h2-5H,6H2,1H3/t10-/m0/s1 |
Clave InChI |
LEYVNNXOQDJEJG-JTQLQIEISA-N |
SMILES isomérico |
C[C@@]1(CC2=CC=CC=C2C1=O)F |
SMILES canónico |
CC1(CC2=CC=CC=C2C1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Pyrrolo[3,4-f]benzoxazole](/img/structure/B11917563.png)
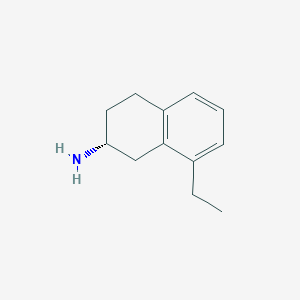


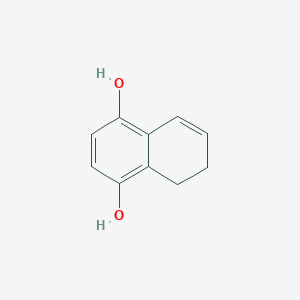
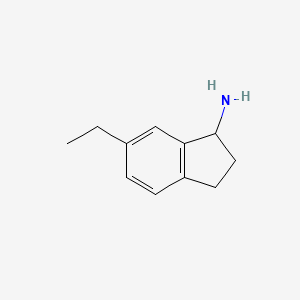
![2-[(2R)-2-Methylpiperazin-1-YL]acetic acid](/img/structure/B11917581.png)
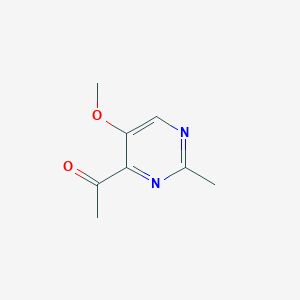
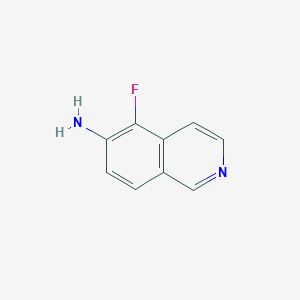

![1,4,8,9-Tetraazaspiro[5.5]undecane](/img/structure/B11917609.png)
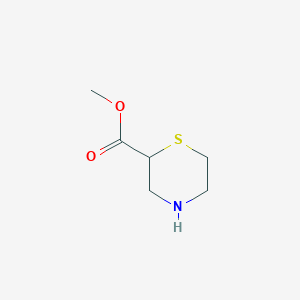
![6,8-Difluoro-3-methylimidazo[1,5-A]pyridine](/img/structure/B11917630.png)

